molecular formula C14H20N4O3 B8469730 1-(6'-Oxoheptyl)-3,7-dimethylxanthine CAS No. 10226-59-2

1-(6'-Oxoheptyl)-3,7-dimethylxanthine

货号: B8469730
CAS 编号: 10226-59-2
分子量: 292.33 g/mol
InChI 键: AFYDQCTVFDKATD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(6'-Oxoheptyl)-3,7-dimethylxanthine is a methylxanthine derivative characterized by a 6'-oxoheptyl chain at the N1 position and methyl groups at the N3 and N7 positions of the xanthine core. Its molecular formula is C₁₄H₂₀N₄O₃ (molecular weight: 292.33 g/mol) . The oxoheptyl substituent introduces a ketone functional group, distinguishing it from simpler methylxanthines like theobromine (3,7-dimethylxanthine) and metabolites of pentoxifylline. This structural modification may influence its pharmacological profile, solubility, and metabolic stability.

属性

CAS 编号

10226-59-2

分子式

C14H20N4O3

分子量

292.33 g/mol

IUPAC 名称

3,7-dimethyl-1-(6-oxoheptyl)purine-2,6-dione

InChI

InChI=1S/C14H20N4O3/c1-10(19)7-5-4-6-8-18-13(20)11-12(15-9-16(11)2)17(3)14(18)21/h9H,4-8H2,1-3H3

InChI 键

AFYDQCTVFDKATD-UHFFFAOYSA-N

规范 SMILES

CC(=O)CCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

产品来源

United States

科学研究应用

Cardiovascular Health

One of the primary applications of 1-(6'-Oxoheptyl)-3,7-dimethylxanthine is its vasodilatory effect. Research indicates that this compound exhibits significant vasodilation with low toxicity, which is beneficial for treating conditions like hypertension and other cardiovascular diseases. The vasodilatory activity has been confirmed through experiments conducted on isolated rabbit ear models, demonstrating effective blood flow enhancement at low concentrations .

Neurological Effects

Recent studies have explored the potential of 1-(6'-Oxoheptyl)-3,7-dimethylxanthine as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays have shown that certain derivatives of methylxanthines exhibit significant inhibitory activity against acetylcholinesterase, suggesting that 1-(6'-Oxoheptyl)-3,7-dimethylxanthine may also possess similar properties . The structure-activity relationship studies indicate that modifications to the xanthine core can enhance bioactivity.

Case Study 1: Vasodilatory Activity

In a controlled study examining the vasodilatory effects of 1-(6'-Oxoheptyl)-3,7-dimethylxanthine, researchers administered varying concentrations to isolated rabbit ear preparations. The results demonstrated a dose-dependent increase in blood flow, confirming the compound's efficacy as a vasodilator. Notably, at concentrations as low as 0.1 mg/mL, significant vasodilation was observed without adverse effects on tissue viability .

Case Study 2: Acetylcholinesterase Inhibition

A recent investigation into the acetylcholinesterase inhibitory properties of novel methylxanthine derivatives included 1-(6'-Oxoheptyl)-3,7-dimethylxanthine among other compounds. The study utilized Ellman's method to evaluate enzyme inhibition and found that several derivatives exhibited potent activity with IC50 values ranging from 0.089 to 0.746 μM. This suggests that modifications to the xanthine structure can lead to enhanced neuroprotective effects .

相似化合物的比较

Structural and Physicochemical Properties

Compound Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol)
1-(6'-Oxoheptyl)-3,7-dimethylxanthine C₁₄H₂₀N₄O₃ N1: 6'-oxoheptyl; N3, N7: methyl Ketone 292.33
Theobromine (3,7-dimethylxanthine) C₇H₈N₄O₂ N3, N7: methyl None 180.16
Pentoxifylline Metabolite M1 C₁₃H₂₀N₄O₃ N1: 5'-hydroxyhexyl; N3, N7: methyl Hydroxyl 280.32
Pentoxifylline Metabolite M5 C₁₁H₁₄N₄O₄ N1: 3'-carboxypropyl; N3, N7: methyl Carboxylic acid 266.26
1-(5-Oxohexyl)-Theobromine C₁₂H₁₆N₄O₃ N1: 5'-oxohexyl; N3, N7: methyl Ketone 264.29

Key Observations :

  • Compared to metabolites M1 (hydroxyl) and M5 (carboxy), the ketone group in 1-(6'-Oxoheptyl)-3,7-dimethylxanthine may confer distinct electronic properties, affecting electrophilicity and hydrogen-bonding capacity .

Pharmacological and Metabolic Profiles

A. Receptor Interactions
  • Adenosine Receptor Affinity: Methylxanthines like theobromine and caffeine antagonize adenosine receptors (A₁, A₂ₐ). The oxoheptyl chain may sterically hinder receptor binding or modulate selectivity due to its bulk and polarity .
  • Phosphodiesterase (PDE) Inhibition : Theobromine and pentoxifylline inhibit PDE, increasing intracellular cAMP. The ketone group in 1-(6'-Oxoheptyl)-3,7-dimethylxanthine could enhance PDE binding via dipole interactions, though this remains speculative without direct assay data .
B. Metabolism
  • Oxidative Pathways : Pentoxifylline metabolites (M1, M5) are generated via hepatic oxidation. The oxoheptyl group in the target compound may undergo reduction to a hydroxyl group or further oxidation to a carboxylic acid, analogous to M1 → M5 conversion .
  • Demethylation Resistance : Methyl groups at N3 and N7 are stable in humans, as seen in theobromine, suggesting similar resistance to demethylation in the target compound .

Antioxidant and Anti-Inflammatory Potential

  • Structural Analogues : Piperazine derivatives of 3,7-dimethylxanthine exhibit antioxidant activity, attributed to electron-donating substituents. The oxoheptyl group’s electron-withdrawing nature may reduce antioxidant efficacy compared to hydroxyl- or amine-containing analogues .
  • Cytokine Modulation : Pentoxifylline and its metabolite M1 (lisofylline) suppress pro-inflammatory cytokines. The target compound’s ketone group could mimic lisofylline’s effects, though its longer chain may affect bioavailability .

准备方法

Alkylation of Xanthine Derivatives with Haloalkyl Ketones

The primary synthetic route involves alkylating 3,7-dimethylxanthine (theobromine) or its derivatives with a brominated ketone precursor. The process, as described in US Patent 3422107A, proceeds through three key stages:

Formation of the Haloalkyl Ketone Intermediate

The synthesis begins with the preparation of 1-bromohexanone-5 , a critical intermediate. This is achieved by condensing 1,3-dibromopropane with ethyl acetoacetate in the presence of anhydrous potassium carbonate (K2CO3K_2CO_3) in 96% ethanol under reflux (60–110°C). The reaction yields 2-methyl-3-carbethoxy-5,6-dihydropyrane , which is subsequently treated with concentrated hydrobromic acid (HBr) to produce 1-bromohexanone-5 via ring-opening:

2-methyl-3-carbethoxy-5,6-dihydropyrane+HBr1-bromohexanone-5+CO2\text{2-methyl-3-carbethoxy-5,6-dihydropyrane} + \text{HBr} \rightarrow \text{1-bromohexanone-5} + \text{CO}_2 \uparrow

This step achieves an 81% yield after fractional distillation under reduced pressure.

Alkylation of 3,7-Dimethylxanthine

The sodium salt of theobromine or theophylline is prepared by reacting the xanthine with sodium hydroxide (NaOHNaOH). This nucleophilic species then undergoes alkylation with 1-bromohexanone-5 in a mixed ethanol-water solvent under reflux. The reaction proceeds via an SN2S_N2 mechanism, where the nitrogen at position 1 of the xanthine attacks the electrophilic carbon of the bromoalkyl ketone:

Na+(theophylline)+1-bromohexanone-51-(6’-oxoheptyl)-3,7-dimethylxanthine+NaBr\text{Na}^+\text{(theophylline)}^- + \text{1-bromohexanone-5} \rightarrow \text{1-(6'-oxoheptyl)-3,7-dimethylxanthine} + \text{NaBr}

The crude product is extracted with chloroform, and recrystallization from isopropanol yields the pure compound at approximately 60%.

Alternative Approaches and Modifications

While the haloalkyl ketone route dominates, variations in solvent systems and catalysts have been explored:

  • Solvent Optimization : Replacing ethanol with isopropanol or tert-butanol improves solubility of intermediates, though excessive steric hindrance may reduce reaction rates.

  • Catalyst Screening : Substituting K2CO3K_2CO_3 with cesium carbonate (Cs2CO3Cs_2CO_3) enhances alkylation efficiency due to stronger base strength, but costs may escalate.

Reaction Conditions and Optimization

Temperature and Time

  • Haloalkyl Ketone Synthesis : Reflux conditions (80–100°C) for 3–5 hours ensure complete ring-opening of the dihydropyrane intermediate.

  • Alkylation Step : Prolonged reflux (6–8 hours) in ethanol-water maximizes product formation, though extended periods risk decomposition.

Purification and Yield Enhancement

  • Recrystallization : Isopropanol is preferred for recrystallization due to its moderate polarity, which selectively dissolves impurities while retaining the product.

  • Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) resolves side products like 7-(5-oxohexyl)-1,3-dimethylxanthine , a positional isomer.

Mechanistic Insights

Nucleophilic Alkylation

The sodium salt of theophylline acts as a strong nucleophile, displacing bromide from 1-bromohexanone-5. The reaction’s success hinges on:

  • Base Strength : Strong bases (e.g., NaOHNaOH) deprotonate the xanthine, enhancing nucleophilicity.

  • Steric Effects : Bulky substituents on the xanthine or haloalkyl ketone may hinder approach, reducing yields.

Competing Pathways

  • Elimination Reactions : Under highly basic conditions, dehydrohalogenation of 1-bromohexanone-5 may occur, forming hexenone byproducts.

  • O-Alkylation : Though rare, oxygen-centered alkylation at the xanthine’s carbonyl group is possible but minimized by polar aprotic solvents.

Industrial and Laboratory-Scale Preparations

Scalability Considerations

  • Batch Reactors : Industrial synthesis employs jacketed reactors with temperature control to manage exothermic steps during HBr addition.

  • Cost Efficiency : Recycling solvents like ethanol and isopropanol reduces waste and production costs.

Challenges and Limitations

Yield Constraints

The 60% yield reflects losses during recrystallization and competing isomer formation. Strategies to address this include:

  • Directed Ortho-Metalation : Introducing directing groups on the xanthine core to favor alkylation at position 1.

  • Microwave-Assisted Synthesis : Reducing reaction times and improving homogeneity.

Purity Issues

  • Isomer Separation : Positional isomers (e.g., 7-alkylated derivatives) require meticulous chromatography, increasing time and cost.

  • Residual Solvents : GC-MS analysis ensures isopropanol levels comply with ICH guidelines (<5000 ppm).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。